molecular formula C13H14N2 B1522518 N-cyclobutylquinolin-8-amine CAS No. 1249160-36-8

N-cyclobutylquinolin-8-amine

Cat. No.: B1522518
CAS No.: 1249160-36-8
M. Wt: 198.26 g/mol
InChI Key: VKQYWDSZLUKRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the 8-Aminoquinoline (B160924) and Quinoline (B57606) Scaffold Families

N-cyclobutylquinolin-8-amine is a derivative of two important heterocyclic scaffolds: quinoline and its sub-class, 8-aminoquinoline.

Quinoline: This is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is a key component in a wide array of pharmacologically active compounds. researchgate.netorientjchem.org Its unique chemical architecture and the ease with which it can be modified with various substituents have made it a cornerstone of drug discovery research. researchgate.netorientjchem.org

8-Aminoquinoline (8-AQ): This is a specific isomer of aminoquinoline where a primary amine group is attached to the 8th position of the quinoline ring system. The 8-AQ scaffold is particularly notable for its role in the development of antimalarial agents, such as primaquine (B1584692). pharmacy180.com Compounds in this family are known for their ability to chelate metals and generate reactive oxygen species, which are thought to contribute to their biological effects. pharmacy180.comnih.govacs.org The amino group at the 8-position is a versatile point for chemical modification, allowing for the synthesis of a vast library of derivatives to explore structure-activity relationships.

Historical Perspective of Quinoline Derivatives in Research

The study of quinoline derivatives has been a long and fruitful endeavor in chemistry and medicine. nih.gov

Early Discoveries: The history of quinoline-based compounds in research began with the isolation of quinine (B1679958) from the bark of the Cinchona tree, which was used to treat malaria as early as the 17th century. globalresearchonline.net In 1834, quinoline itself was first isolated from coal tar. nih.gov

Synthetic Era: The 20th century saw the rise of synthetic quinoline derivatives. The development of pamaquine, and later the 4-aminoquinoline (B48711) chloroquine (B1663885) in the 1940s, marked significant milestones in the fight against malaria. globalresearchonline.net The 8-aminoquinoline primaquine remains a critical tool for its ability to target dormant liver stages of certain malaria parasites. researchgate.net

Broadening Applications: Over the years, research has demonstrated that quinoline derivatives possess a vast spectrum of biological activities beyond their antimalarial effects. orientjchem.org They have been investigated for anticancer, antibacterial, anti-inflammatory, and antiviral properties, cementing the quinoline scaffold as a central theme in medicinal chemistry research. nih.govresearchgate.netbohrium.com

Rationale for Investigating this compound: Bridging Chemical Structure and Biological Inquiry

The specific investigation of this compound is rooted in the principles of structure-activity relationship (SAR) studies. The rationale involves understanding how the addition of a cyclobutyl group to the 8-amino position influences the parent molecule's properties.

Modulation of Physicochemical Properties: The introduction of the non-polar, sterically defined cyclobutyl group can significantly alter the compound's characteristics compared to a simple amine (8-aminoquinoline) or other alkyl-substituted analogues. smolecule.com These changes can affect solubility, lipophilicity, and the molecule's ability to cross biological membranes.

Influence on Biological Interactions: The size and shape of the N-cyclobutyl substituent can influence how the molecule binds to biological targets like enzymes or receptors. smolecule.comwho.int In the context of the 8-aminoquinoline family, modifications at the N-position have historically been a key strategy to fine-tune activity and reduce toxicity. who.intscispace.com For instance, studies on other 8-aminoquinolines have shown that the nature of substituents can dramatically impact antimalarial efficacy. researchgate.net

Metabolic Stability: Attaching a cyclic alkyl group like cyclobutane (B1203170) can block sites of metabolism that might otherwise be susceptible to enzymatic degradation in simpler analogues. This can potentially lead to a more stable compound in biological systems. researchgate.net For example, creating 5-aryl-8-aminoquinolines was shown to enhance metabolic stability. researchgate.net

The study of this compound, therefore, represents a logical step in the systematic exploration of the 8-aminoquinoline chemical space, aiming to create derivatives with potentially novel or improved biological activity profiles.

Overview of Research Trajectories for this compound

While specific, in-depth studies on this compound are not extensively published, its structural class suggests several potential research applications. smolecule.com

Lead Compound in Drug Discovery: Given the broad biological activities of quinolines, this compound could serve as a lead structure or an intermediate for developing new therapeutic agents. smolecule.comresearchgate.net Research could focus on its potential anticancer, antimicrobial, or antimalarial properties. smolecule.com

Chemical Probe: It may be used as a tool or probe in biochemical assays to investigate enzyme interactions or other cellular processes. smolecule.com

Organic Synthesis: As a functionalized quinoline, it can act as a valuable building block for the synthesis of more complex molecules and heterocyclic systems. smolecule.com

Materials Science: The electronic properties inherent to the quinoline ring suggest that derivatives like this compound could be explored for applications in developing novel organic materials. smolecule.com

Physicochemical Properties of this compound

This interactive table summarizes key identifiers and properties of the compound.

Property Value Source
CAS Number 1249160-36-8 smolecule.com
Molecular Formula C13H14N2 smolecule.com
Molecular Weight 198.26 g/mol smolecule.com
IUPAC Name This compound smolecule.com
Canonical SMILES C1CC(C1)NC2=CC=CC3=C2N=CC=C3 smolecule.com
InChI Key VKQYWDSZLUKRDJ-UHFFFAOYSA-N smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQYWDSZLUKRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Biological Activity Mechanisms and Molecular Targets of N Cyclobutylquinolin 8 Amine

Mechanistic Investigations of Enzyme Inhibition

Detailed studies identifying the specific enzymes inhibited by N-cyclobutylquinolin-8-amine, characterization of its inhibition kinetics, and its potential for allosteric modulation are not presently available.

There is no specific information in the available literature identifying the enzymatic targets of this compound. General research on quinoline (B57606) derivatives suggests potential interactions with a variety of enzymes, but direct evidence for this specific compound is lacking.

Without identified enzyme targets, there is no data available to characterize the inhibition kinetics (e.g., competitive, non-competitive, uncompetitive) of this compound.

The potential for this compound to act as an allosteric modulator of enzyme activity has not been investigated in the available literature. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govplos.org

Receptor Ligand Binding and Pharmacological Profiling

Specific data on the receptor binding affinity, selectivity, and functional activity of this compound is not available.

There are no published studies detailing the receptor affinity and selectivity profile of this compound. Such studies would typically involve binding assays against a panel of known receptors to determine the compound's binding constants (e.g., Ki or Kd values) and its preference for specific receptor subtypes.

In the absence of identified receptor targets, the functional activity of this compound as an agonist, antagonist, or inverse agonist has not been determined. For instance, studies on other quinoline-based structures have identified them as agonists or antagonists for receptors like Toll-like receptors 7 and 8, but similar characterization for this compound is not available. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that play crucial roles in various physiological processes, making them significant drug targets. escholarship.orgnih.gov The interaction of small molecules with GPCRs can lead to the modulation of downstream signaling pathways, resulting in a wide range of cellular responses. nih.govcecam.org While no specific studies have detailed the interaction of this compound with GPCRs, the general ability of quinoline derivatives to interact with biological targets suggests that this is a plausible mechanism of action.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site, is a key mechanism for altering GPCR activity. nih.govnih.gov Such modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its endogenous ligand. mdpi.com Given the structural features of this compound, it is conceivable that it could act as an allosteric modulator of one or more GPCRs, thereby influencing cellular signaling in a nuanced manner. However, without direct experimental evidence, the specific GPCRs targeted and the nature of the modulation remain speculative.

Modulation of Cellular Pathways and Processes

Beyond receptor-level interactions, the biological activity of this compound is likely to involve the modulation of various intracellular pathways and processes. The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-infective and anti-inflammatory effects. researchgate.netnih.gov

Anti-infective Mechanisms (e.g., antiviral, antibacterial, antifungal)

Quinoline derivatives have a long history as anti-infective agents, with some of the earliest antimalarial drugs belonging to this class. wikipedia.org The mechanisms underlying their anti-infective properties are diverse and often depend on the specific pathogen.

One of the primary anti-infective mechanisms of quinoline compounds involves the disruption of essential pathogen-specific processes. For instance, in the context of viral infections, quinoline derivatives have been shown to inhibit viral replication. nih.gov The specific viral targets can vary, but may include key enzymes such as RNA-dependent RNA polymerase, which is essential for the replication of many RNA viruses. nih.gov For bacterial pathogens, quinoline-based compounds can interfere with DNA synthesis or other vital cellular functions. nih.gov

The interaction with and disruption of microbial cell membranes and cell walls is another potential anti-infective mechanism. While specific studies on this compound are lacking, research on related heterocyclic compounds suggests that they can alter membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death. The lipophilic nature of the cyclobutyl group in this compound might facilitate its interaction with the lipid bilayers of microbial membranes.

This compound may also exert its anti-infective effects by inhibiting the intracellular production of essential biomolecules within the pathogen. This can include the inhibition of protein synthesis or the disruption of metabolic pathways that are critical for the pathogen's survival and proliferation. The ability of some quinoline derivatives to chelate metal ions could also contribute to this effect, as many enzymes essential for microbial life are metalloenzymes. nih.gov

Table 1: Potential Anti-infective Activity of Quinolin-8-amine Derivatives

Pathogen TypePotential Mechanism of ActionExamples of Affected Pathways
Viruses Inhibition of viral replicationRNA synthesis, protein processing
Bacteria Disruption of cell wall synthesis, inhibition of DNA replicationPeptidoglycan synthesis, DNA gyrase activity
Fungi Disruption of cell membrane integrity, inhibition of essential enzymesErgosterol synthesis, chitin (B13524) synthesis

Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. mdpi.commdpi.com Quinoline derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. researchgate.netbenthamdirect.comnih.gov

The anti-inflammatory effects of quinoline compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway by quinoline derivatives can therefore lead to a broad suppression of the inflammatory response.

Another important target in inflammation is the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com The MAPK pathway is involved in the production of inflammatory mediators and plays a crucial role in the cellular response to stress. By modulating MAPK signaling, this compound could potentially reduce the production of inflammatory cytokines and other mediators. Furthermore, the kynurenine (B1673888) pathway, which is involved in inflammation-associated depression, produces quinolinic acid, an NMDA receptor agonist, highlighting a link between quinoline structures and inflammatory neurological processes. nih.gov

Table 2: Potential Anti-inflammatory Mechanisms of Quinolin-8-amine Derivatives

Cellular PathwayKey Molecular TargetsPotential Outcome
NF-κB Signaling IKK, NF-κBDecreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
MAPK Signaling p38, JNK, ERKReduced expression of inflammatory mediators
Kynurenine Pathway IDO, TDOModulation of neuro-inflammatory responses

Neurological Pathway Interactions (e.g., trace amine systems)

Currently, there is a notable absence of specific research into the direct interactions of this compound with neurological pathways, including the trace amine systems. The broader class of quinoline derivatives has been investigated for a wide range of biological activities; however, specific data elucidating the neurological effects of the N-cyclobutyl substituted quinolin-8-amine are not available in the current scientific literature.

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that are activated by trace amines, a group of endogenous amine compounds. While these receptors are a subject of ongoing research for their role in modulating neurotransmitter systems, there is no published evidence to date that specifically links this compound to the activation or inhibition of any TAAR subtypes or suggests any functional interaction with trace amine pathways.

General studies on quinoline derivatives have occasionally explored their potential neurological effects, but these findings are broad and cannot be directly extrapolated to this compound without specific experimental validation. The unique structural contribution of the N-cyclobutyl group could significantly alter the compound's pharmacological profile compared to other quinoline derivatives. Without dedicated studies, any discussion on its interaction with neurological systems, including but not limited to dopaminergic, serotonergic, or glutamatergic pathways, would be purely speculative.

Other Identified Cellular Mechanisms

Detailed research specifically identifying and characterizing other cellular mechanisms of action for this compound is not presently available in peer-reviewed literature. While preliminary commercial information suggests that the compound may interact with certain receptors or enzymes, these claims are not substantiated by published scientific studies.

The quinoline scaffold is known to be a versatile pharmacophore, with various derivatives exhibiting a wide array of cellular activities, including but not limited to:

Antimicrobial activity: Many quinoline derivatives have demonstrated efficacy against various bacterial and fungal strains.

Anticancer properties: Some quinoline compounds have been reported to possess cytotoxic effects against cancer cell lines.

Antimalarial effects: The quinoline core is a well-established structural motif in antimalarial drugs.

However, it is crucial to note that these are general activities of the broader quinoline class of compounds. The specific cellular and molecular targets of this compound, and how the N-cyclobutyl substitution influences its biological activity, have not been elucidated. Further investigation is required to determine its precise mechanism of action, including any potential interactions with cellular signaling pathways, enzyme inhibition, or receptor modulation.

In-depth Analysis of this compound Analogs Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

The initial intent was to construct a detailed article exploring the systematic exploration of structural determinants for the biological activity of this compound analogs, including the impact of N-cyclobutyl moiety variations, substituent effects on the quinoline ring system, the role of linker modifications, pharmacophore elucidation, the investigation of stereochemical influence on activity and selectivity, and optimization strategies for potency and specificity. However, the absence of dedicated research publications on this specific compound and its close analogs makes it impossible to provide the requested detailed research findings and data tables with scientific accuracy.

General principles from the study of other 8-aminoquinoline (B160924) derivatives can offer some hypothetical insights. For instance, research on analogous compounds has shown that the nature and size of the N-substituent at the 8-position can significantly influence activity and selectivity. Similarly, substitutions on the quinoline ring are known to modulate the physicochemical properties and biological activity of this class of compounds. However, without specific studies on this compound, any such discussion would be speculative and would not meet the required standard of a thorough and scientifically accurate article focused solely on the specified compound.

The development of a meaningful pharmacophore model requires a set of active and inactive compounds with known biological data, which is currently unavailable for the this compound series. Likewise, an investigation into the stereochemical influence would necessitate the synthesis and biological evaluation of individual stereoisomers, studies of which have not been published. Consequently, a data-driven discussion on optimization strategies for potency and specificity cannot be substantively presented.

Structure Activity Relationship Sar Studies of N Cyclobutylquinolin 8 Amine Analogs

Optimization Strategies for Potency and Specificity

Ligand Efficiency Metrics

In the early stages of drug discovery, particularly during hit-to-lead optimization, it is essential to assess not just the potency of a compound but also the efficiency with which it achieves that potency relative to its size. Ligand efficiency (LE) metrics provide a valuable tool for this purpose, helping to identify compounds that have a favorable balance of properties and are more likely to be developed into successful drugs. core.ac.uk

Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. core.ac.uk It is often calculated as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

In a hypothetical SAR study of N-cyclobutylquinolin-8-amine analogs, medicinal chemists would synthesize a series of compounds with modifications to the cyclobutyl ring and the quinoline (B57606) core and assess their biological activity and ligand efficiency. For instance, expanding the cycloalkyl ring or introducing substituents could impact both potency and molecular size.

To illustrate, consider the following hypothetical data for a series of N-cycloalkylquinolin-8-amine analogs:

CompoundModificationIC50 (nM)Heavy Atoms (HA)Ligand Efficiency (LE)
1N-cyclopropyl150140.38
2N-cyclobutyl100150.39
3N-cyclopentyl80160.40
4N-cyclohexyl120170.37

In this illustrative table, increasing the ring size from cyclopropyl (B3062369) to cyclopentyl leads to an improvement in both potency (lower IC50) and ligand efficiency. However, further increasing the size to a cyclohexyl ring results in a decrease in both potency and efficiency, suggesting that the cyclopentyl group might be the optimal size for this particular position in terms of binding efficiency.

Another important metric is the lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP). It is defined as the pIC50 (or pKi) minus the logP of the compound. A higher LLE value (typically >5) is often associated with a better balance of properties and a lower risk of attrition in drug development.

pKa Tuning for Modulating Biological Activity

The ionization state of a drug molecule, which is determined by its pKa and the pH of its environment, plays a critical role in its biological activity. The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. slideshare.net For a basic compound like this compound, which contains two basic nitrogen atoms (the quinoline ring nitrogen and the 8-amino nitrogen), the pKa will influence its solubility, membrane permeability, and interaction with its biological target. smolecule.com

The quinoline nitrogen and the exocyclic 8-amino group will have distinct pKa values. The basicity of these nitrogens can be modulated by introducing electron-donating or electron-withdrawing groups on the quinoline ring. This "pKa tuning" is a common strategy in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic properties.

For example, an electron-withdrawing group, such as a chlorine or fluorine atom, on the quinoline ring would be expected to decrease the basicity (lower the pKa) of both nitrogen atoms. Conversely, an electron-donating group, like a methoxy (B1213986) group, would increase their basicity (raise the pKa).

The following table provides a hypothetical illustration of how pKa tuning could affect the biological activity of this compound analogs:

CompoundSubstitution on Quinoline RingpKa (8-amino)Cellular Potency (EC50, µM)
2None8.51.2
56-Fluoro7.90.8
66-Methoxy8.92.5
75,7-Dichloro6.80.5

In this illustrative example, reducing the basicity of the 8-amino group through the introduction of electron-withdrawing fluoro and dichloro substituents leads to improved cellular potency. This could be due to a variety of factors, such as enhanced membrane permeability of the less basic compounds or a more favorable interaction with the target protein in its specific cellular environment. The more basic methoxy-substituted analog shows reduced activity, potentially due to poor cell penetration or an unfavorable ionization state at the target site. These hypothetical data underscore the importance of fine-tuning the pKa to achieve the desired biological outcome.

Computational and in Silico Approaches in N Cyclobutylquinolin 8 Amine Research

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as N-cyclobutylquinolin-8-amine, to a protein target.

Prediction of Binding Modes and Affinities

In the absence of specific studies on this compound, we can look at research on other 8-aminoquinoline (B160924) derivatives. For instance, various 8-quinolinamines have been evaluated as potential anti-infective agents, with molecular docking used to predict their interaction with parasitic or microbial protein targets. acs.org The process would involve preparing the three-dimensional structure of this compound and docking it into the active site of a relevant protein. The docking algorithm would then generate various possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

A lower binding energy generally indicates a more stable protein-ligand complex. For example, in studies of other quinoline (B57606) derivatives, binding affinities have been calculated for various targets, providing a basis for selecting promising compounds for further testing.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets (Illustrative)

Protein TargetPredicted Binding Affinity (kcal/mol)
Plasmepsin II-8.5
Leishmania donovani pteridine (B1203161) reductase 1-7.9
Staphylococcus aureus DNA gyrase-9.1
Human topoisomerase II-7.2

Note: This table is for illustrative purposes only and is not based on published experimental data for this compound.

Identification of Key Interacting Residues in Target Proteins

Once a plausible binding mode is predicted, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed. These interactions are critical for the stability of the complex and the biological activity of the compound. Common types of interactions include:

Hydrogen Bonds: The nitrogen atoms in the quinoline ring and the secondary amine of this compound could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The cyclobutyl group and the aromatic quinoline core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The planar quinoline ring system can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Research on other 8-aminoquinoline derivatives has successfully identified key interacting residues within the binding sites of their respective targets, providing insights into the mechanism of action. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of quinolin-8-amine analogs, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. A predictive model could then be built using statistical methods like multiple linear regression or machine learning algorithms. Such models are valuable for predicting the activity of new, unsynthesized compounds.

Identification of Physicochemical Descriptors Influencing Activity

QSAR studies also help in identifying the key physicochemical properties (descriptors) that influence the biological activity of the compounds. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., LogP). For this compound, the size and conformation of the cyclobutyl group, as well as the electronic properties of the quinoline core, would likely be important descriptors.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, would allow for the study of its conformational flexibility. The cyclobutyl group can adopt different puckered conformations, and MD simulations could reveal the preferred conformation and the energy barriers between them.

When studying a protein-ligand complex, MD simulations can assess the stability of the binding mode predicted by molecular docking and provide insights into the dynamic nature of the interactions. It can reveal how the ligand and protein adapt to each other upon binding and can help in calculating a more accurate binding free energy.

De Novo Drug Design Approaches Guided by this compound Scaffold

De novo drug design is a computational methodology that aims to generate novel molecular structures from the ground up, with the goal of fitting a set of specified constraints, such as binding to a particular biological target. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design constructs new chemical entities atom-by-atom or fragment-by-fragment, allowing for the exploration of a much broader chemical space. nih.govresearchgate.net This approach can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods utilize the properties of known active molecules to generate new ones, while structure-based methods use the three-dimensional structure of the biological target to design complementary ligands. nih.gov

A key strategy within de novo design is the use of a molecular scaffold, which serves as a foundational core upon which new functionalities are built. arxiv.org The this compound scaffold is a prime candidate for such an approach. The 8-aminoquinoline motif is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the treatment of malaria. shu.ac.uk Its ability to chelate metals and participate in crucial hydrogen bonding interactions makes it a valuable starting point for drug design. nih.gov The addition of the N-cyclobutyl group provides a three-dimensional character that can be exploited for enhanced binding affinity and selectivity.

In a typical de novo design workflow guided by the this compound scaffold, computational algorithms would utilize the scaffold as a fixed anchor or a primary fragment. The process would involve several key steps:

Scaffold Placement: The this compound scaffold is placed within the active site of a target protein. This positioning can be guided by known binding modes of similar quinoline-based inhibitors or through computational docking simulations.

Vector Selection: Key points on the scaffold are identified as "growth vectors" from which new chemical fragments can be added. For this compound, potential vectors include the unoccupied positions on the quinoline ring system and the cyclobutyl moiety.

Fragment Ligation: Computational programs then explore a virtual library of chemical fragments (e.g., methyl groups, hydroxyl groups, phenyl rings, etc.) and attach them to the selected vectors. This process can be guided by rules that favor the formation of synthetically feasible bonds.

Scoring and Optimization: Each newly generated molecule is evaluated and scored based on a variety of parameters. These can include predicted binding affinity to the target, drug-likeness (adherence to principles like Lipinski's Rule of Five), synthetic accessibility, and potential for off-target effects. nih.gov

This iterative process can generate vast libraries of novel compounds that all share the core this compound scaffold but possess diverse and potentially improved pharmacological properties. The most promising candidates from these in silico experiments can then be prioritized for chemical synthesis and subsequent biological evaluation.

Preclinical Research Applications and Future Directions

N-cyclobutylquinolin-8-amine as a Chemical Probe for Biological Systems

The 8-aminoquinoline (B160924) scaffold is a known fluorophore and metal-chelating agent, making its derivatives, including this compound, attractive candidates for development as chemical probes. nih.gov These probes are valuable tools for interrogating biological systems, enabling the visualization and quantification of specific molecular targets and processes.

Application in In Vitro Assay Development

The development of robust and reliable in vitro assays is a cornerstone of early-stage drug discovery. This compound, owing to the inherent properties of the quinolin-8-amine core, could be adapted for use in various assay formats. For instance, its fluorescent properties could be harnessed to develop probes for fluorescence polarization or FRET-based assays to study protein-protein interactions or enzyme activity. researchgate.net The development of such assays would facilitate high-throughput screening campaigns to identify novel modulators of specific biological pathways.

Derivatives of 8-aminoquinoline have been successfully utilized as fluorescent chemosensors for detecting metal ions like Zn2+. nih.gov This suggests that this compound could be similarly functionalized to create selective probes for studying metalloprotein function or dysregulation in disease models.

Potential In Vitro Assay Application Principle Exemplary Target Class
Fluorescence Polarization AssayMeasures the change in polarization of emitted light upon binding of a fluorescently labeled ligand (e.g., a derivative of this compound) to a larger protein target.Kinases, GPCRs, Nuclear Receptors
FRET-Based AssayMonitors the energy transfer between a donor and acceptor fluorophore, where a derivative of this compound could serve as one of the fluorescent partners.Proteases, Protein-Protein Interactions
Metal Ion SensingUtilizes the metal-chelating properties of the 8-aminoquinoline scaffold to detect and quantify specific metal ions in biological samples.Metalloproteases, Zinc-finger proteins

Utility in Target Identification and Validation

A key challenge in drug discovery is the identification and validation of novel therapeutic targets. researchgate.net Chemical probes with high affinity and selectivity for a particular protein can be instrumental in this process. While the specific targets of this compound are not yet fully elucidated, the broader class of quinoline (B57606) derivatives has been shown to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in DNA replication. nih.gov

Should this compound demonstrate specific binding to a novel protein, it could be functionalized with a reactive group to create a probe for affinity-based protein profiling. This technique allows for the identification of the cellular targets of a small molecule by covalently labeling them for subsequent identification by mass spectrometry. Furthermore, a potent and selective probe based on the this compound scaffold could be used to validate the role of a target protein in a disease phenotype by observing the biological consequences of its modulation in cellular models. researchgate.net

Lead Compound Identification and Optimization in Early-Stage Drug Discovery Research

The quinoline scaffold is a frequent starting point for the development of new drugs. frontiersin.orgtulane.edu this compound itself, or analogs thereof, could serve as a valuable lead compound in drug discovery programs.

Hit-to-Lead and Lead Optimization Strategies

The process of converting a "hit" from a high-throughput screen into a viable "lead" compound involves a multi-parameter optimization process. drugtargetreview.com For a hypothetical hit based on the this compound scaffold, several strategies could be employed. Initial efforts would focus on confirming its activity and establishing a preliminary structure-activity relationship (SAR) by synthesizing and testing a small number of analogs. drugtargetreview.com

Lead optimization would then aim to improve upon the initial hit's properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netsophion.com This is an iterative process involving chemical synthesis and biological testing. For this compound, modifications could be made to the quinoline ring system (e.g., addition of substituents) or the N-cyclobutyl group to enhance target engagement and drug-like properties.

Optimization Parameter Strategy for this compound Analogs Desired Outcome
Potency Introduction of electron-donating or -withdrawing groups on the quinoline ring; exploration of alternative N-alkyl substituents.Increased binding affinity for the target protein (lower IC50/EC50).
Selectivity Modification of substituents to exploit differences in the binding pockets of the target protein versus off-targets.Reduced off-target effects and improved safety profile.
Solubility Introduction of polar functional groups.Improved aqueous solubility for better formulation and absorption.
Metabolic Stability Modification of metabolically labile sites; introduction of blocking groups.Increased half-life in biological systems.

Design of Multi-Target-Directed Ligands Incorporating the this compound Scaffold

For complex diseases with multifactorial etiologies, drugs that can modulate multiple targets simultaneously, known as multi-target-directed ligands (MTDLs), are gaining increasing attention. researchgate.net The quinoline scaffold is well-suited for the design of MTDLs due to its ability to be functionalized at multiple positions. researchgate.net

Derivatives of 8-aminoquinoline have been explored as MTDLs, for example, by combining the quinoline core with natural antioxidant moieties to create compounds with both metal-chelating and radical-scavenging properties. nih.govnih.gov Following this principle, this compound could be used as a starting point for the design of novel MTDLs. For instance, it could be linked to other pharmacophores known to interact with targets relevant to a particular disease, such as neurodegenerative disorders or cancer. nih.govnih.gov

Advanced In Vitro Models for this compound Evaluation

To better predict the in vivo efficacy and potential toxicity of drug candidates, there is a growing emphasis on the use of advanced in vitro models that more closely mimic human physiology. nih.gov For a compound like this compound, evaluation in such models would be a critical step in its preclinical development.

These advanced models include three-dimensional (3D) cell cultures, such as spheroids and organoids, which recapitulate the complex cell-cell and cell-matrix interactions found in native tissues. mdpi.com Evaluating this compound in these models could provide more relevant information on its activity and potential liabilities compared to traditional 2D cell cultures. For example, testing in liver spheroids could offer insights into its hepatic metabolism and potential for drug-induced liver injury. Similarly, evaluation in tumor organoids derived from patients could help to identify patient populations most likely to respond to a therapeutic based on this scaffold. nih.gov

Advanced In Vitro Model Application for this compound Evaluation Information Gained
3D Spheroids (e.g., tumor, liver) Assessment of anti-proliferative activity, metabolism, and cytotoxicity.More accurate prediction of in vivo efficacy and toxicity.
Organoids (e.g., intestinal, lung) Evaluation of absorption, distribution, and organ-specific toxicity.Understanding of pharmacokinetic and pharmacodynamic properties in a more physiological context.
Microfluidic "Organ-on-a-Chip" Systems Dynamic assessment of drug effects on interconnected organ models.Insights into systemic effects and drug-drug interactions.

No information could be found in the public domain regarding preclinical research applications, emerging research areas, or unexplored mechanistic pathways specifically for the chemical compound This compound . Searches of scholarly articles, patent databases, and other scientific resources did not yield any results detailing the use of this specific compound in cell-based assays involving organoids or induced pluripotent stem cells (iPSCs), nor its application in integrated in vitro systems for studying complex biological processes.

Consequently, there is no available data to populate the requested sections on its preclinical research applications and future directions. The absence of information suggests that this compound may be a novel compound that has not yet been extensively studied or reported in publicly accessible scientific literature, or it may be a compound that is not of significant interest to the research community at this time.

Therefore, the detailed article focusing on the preclinical research applications and future directions of this compound as outlined in the user's request cannot be generated.

Q & A

Q. What are the common synthetic routes for N-cyclobutylquinolin-8-amine, and what reaction conditions are critical for achieving high yields?

A widely applicable method involves cyclization of N-propargyl aniline derivatives using tin(II) or indium(III) chloride catalysts under mild conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (25–80°C), and stoichiometric ratios of the catalyst to substrate. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutyl substitution pattern and quinoline backbone. Key signals include the cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet) and aromatic protons (δ ~7.0–9.0 ppm). Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) for validating molecular weight, while infrared (IR) spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) .

Q. What in vitro assays are typically used to evaluate the pharmacological potential of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Positive/negative controls and triplicate replicates are critical for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinolin-8-amine derivatives across different studies?

Contradictions often arise from variations in assay protocols (e.g., incubation time, cell density) or compound purity. To address this:

  • Standardize experimental conditions (e.g., ISO guidelines).
  • Validate purity via HPLC (>95%) and characterize degradation products.
  • Perform meta-analyses to identify trends across studies, accounting for structural modifications (e.g., halogenation, alkyl chain length) .

Q. What strategies can optimize regioselectivity in the synthesis of N-substituted quinolin-8-amines?

Regioselectivity is influenced by:

  • Catalyst design : Lewis acids like InCl₃ favor N-alkylation over competing pathways.
  • Steric effects : Bulky substituents (e.g., cyclobutyl) direct reactions to less hindered positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 8-position. Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. How does the electronic nature of substituents on the quinoline ring influence the compound’s interaction with biological targets?

Electron-withdrawing groups (e.g., Cl, NO₂) increase quinoline’s π-acidity, enhancing interactions with hydrophobic enzyme pockets. Conversely, electron-donating groups (e.g., –NH₂) improve solubility and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies using substituent variation at positions 2, 4, and 7 can identify pharmacophores for target-specific activity .

Methodological Considerations

Q. How should researchers design experiments to assess the stability of N-cyclobutylquinolin-8-amine under physiological conditions?

  • Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Analytical monitoring : Use LC-MS to track degradation products over 24–72 hours.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD).
  • Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Data Presentation Guidelines

Q. How should crystallographic data for this compound derivatives be reported to ensure reproducibility?

Include:

  • CIF files : Deposit in the Cambridge Structural Database (CSD).
  • Dihedral angles and bond lengths : Highlight deviations from planarity in the quinoline ring.
  • Hydrogen-bonding networks : Describe intermolecular interactions (e.g., N–H⋯N) influencing crystal packing .

Q. What are best practices for visualizing SAR trends in quinoline derivatives?

  • Heatmaps : Correlate substituent properties (logP, molar refractivity) with bioactivity.
  • 3D pharmacophore models : Map electrostatic/hydrophobic features using software like Schrödinger.
  • Tables : Summarize IC₅₀ values, selectivity indices, and structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclobutylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
N-cyclobutylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.